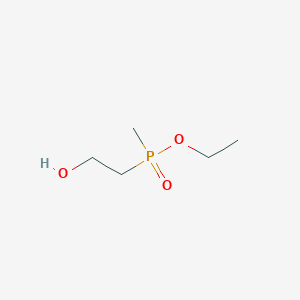
Ethyl (2-hydroxyethyl)(methyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-hydroxyethyl)(methyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms and one carbon atom. The presence of the hydroxyethyl and methyl groups further enhances its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-hydroxyethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-hydroxyethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2-hydroxyethyl)(methyl)phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinate group, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions typically result in the formation of new phosphinate compounds with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl (2-hydroxyethyl)(methyl)phosphinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl (2-hydroxyethyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions and other electrophilic centers, leading to inhibition or activation of specific biochemical pathways. This interaction is facilitated by the hydroxyethyl and methyl groups, which enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl (2-hydroxyethyl)(methyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxyethyl and methyl groups, resulting in different reactivity and applications.
Methyl phosphinate: Similar structure but without the ethyl group, leading to variations in chemical behavior.
2-Hydroxyethyl phosphinate:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and a wide range of applications.
Propiedades
Número CAS |
54731-77-0 |
|---|---|
Fórmula molecular |
C5H13O3P |
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
2-[ethoxy(methyl)phosphoryl]ethanol |
InChI |
InChI=1S/C5H13O3P/c1-3-8-9(2,7)5-4-6/h6H,3-5H2,1-2H3 |
Clave InChI |
PSDFYYGWUDGDCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)
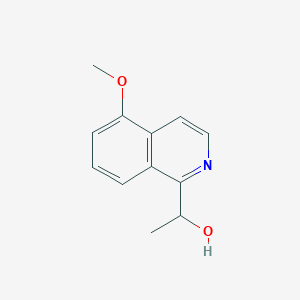
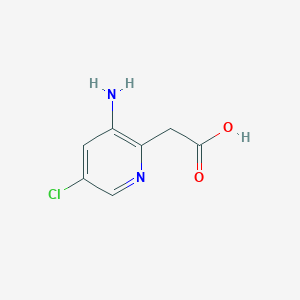
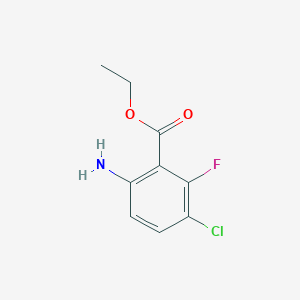
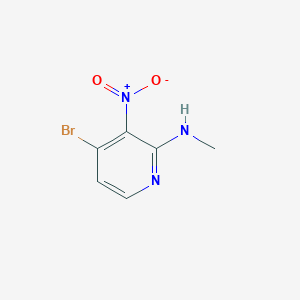
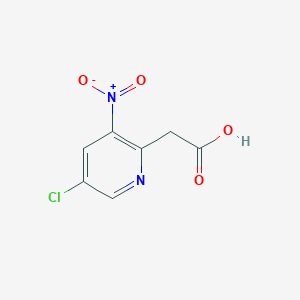



![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)

